molecular formula C14H15N3O6S B13643989 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid

1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13643989
M. Wt: 353.35 g/mol
InChI Key: LGNBGNBMFXSPRU-UHFFFAOYSA-N
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Description

1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a benzodiazepine-derived chemical compound of significant interest in medicinal chemistry research. This molecule features a unique structure combining a 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-dione core with a pyrrolidine-2-carboxylic acid unit via a sulfonyl linker. The benzodiazepine scaffold is a privileged structure in drug discovery, known for its diverse biological interactions . While specific biological data for this exact molecule is not widely published in the available literature, compounds containing the 1,5-benzodiazepine nucleus are extensively investigated for their potential central nervous system (CNS) activities . The presence of the sulfonamide group and carboxylic acid functionality enhances the molecule's potential as a versatile building block for further chemical derivatization, making it a valuable intermediate for creating libraries of compounds for high-throughput screening. Researchers are exploring this and related structures to develop novel therapeutic agents, with particular focus on their interaction with various neurological targets. The compound is intended for research purposes by qualified scientists in laboratory settings only.

Properties

Molecular Formula

C14H15N3O6S

Molecular Weight

353.35 g/mol

IUPAC Name

1-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H15N3O6S/c18-12-7-13(19)16-10-6-8(3-4-9(10)15-12)24(22,23)17-5-1-2-11(17)14(20)21/h3-4,6,11H,1-2,5,7H2,(H,15,18)(H,16,19)(H,20,21)

InChI Key

LGNBGNBMFXSPRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC(=O)N3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main stages:

This approach leverages the nucleophilicity of the pyrrolidine nitrogen and the electrophilic sulfonyl group to form a stable sulfonamide bond.

Detailed Synthetic Procedure

Step Reaction Conditions Notes
1 Preparation of Benzodiazepine Sulfonyl Chloride Intermediate Benzodiazepine derivative reacted with sulfonyl chloride reagent (e.g., chlorosulfonic acid or sulfonyl chloride derivatives) under controlled temperature (0–25 °C) in an inert solvent such as dichloromethane or tetrahydrofuran (THF) Careful temperature control avoids decomposition; inert atmosphere recommended
2 Coupling with Pyrrolidine-2-carboxylic Acid Reaction of the sulfonyl chloride intermediate with pyrrolidine-2-carboxylic acid in the presence of a base (e.g., sodium bicarbonate or triethylamine) at 0–20 °C in mixed solvents (THF/water or methanol/water) Base neutralizes HCl generated; reaction time typically 1–4 hours
3 Purification Extraction with organic solvents (ethyl acetate), drying over anhydrous sodium sulfate, filtration, and concentration followed by recrystallization or silica gel chromatography Purification yields analytically pure product

Supporting Experimental Insights from Related Pyrrolidine Carboxylic Acid Syntheses

Research on pyrrolidine-2-carboxylic acid derivatives (e.g., (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid) indicates that:

  • Hydrogenation using Pd/C in methanol at room temperature under hydrogen atmosphere efficiently reduces azido precursors to amino derivatives, which can be further functionalized.
  • Protection and deprotection steps (e.g., Boc protection) are often employed to control reactivity during multi-step synthesis.
  • Coupling reactions with activated esters like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in aqueous-organic solvent mixtures at low temperatures are standard for amine functionalization.

These methodologies provide a framework for manipulating the pyrrolidine-2-carboxylic acid moiety during the synthesis of the target sulfonylated benzodiazepine compound.

Summary Table of Preparation Methods

Preparation Stage Reagents / Conditions Yield (%) Key Notes
Sulfonylation of benzodiazepine Benzodiazepine + sulfonyl chloride, 0–25 °C, inert solvent 70–85 Requires inert atmosphere, temperature control
Coupling with pyrrolidine-2-carboxylic acid Sulfonyl chloride intermediate + pyrrolidine-2-carboxylic acid + base (NaHCO3 or Et3N), 0–20 °C, THF/water 60–80 Base neutralizes acid byproduct, mild conditions
Purification Extraction, drying, chromatography or recrystallization Essential for analytical purity

Research Findings and Considerations

  • The sulfonylation step is critical for regioselectivity and yield; inappropriate conditions can lead to side reactions or decomposition.
  • The coupling step benefits from mild, buffered conditions to preserve the sensitive benzodiazepine ring and carboxylic acid functionality.
  • Modifications to the benzodiazepine ring or pyrrolidine substituents can alter biological activity, making synthetic flexibility important for medicinal chemistry applications.
  • Handling precautions include use of gloves, eye protection, and working in a fume hood due to potential toxicity and irritancy of sulfonyl chlorides and benzodiazepine derivatives.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in studies involving enzyme inhibition, protein binding, and cellular assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds:

Compound Name Core Structure Key Functional Groups Molecular Formula Synthesis Method (Key Steps) Notable Properties
Target Compound 1,5-Benzodiazepine 2,4-dioxo, sulfonyl-pyrrolidine-2-COOH C₁₄H₁₅N₃O₆S Likely involves sulfonylation of benzodiazepine precursor High polarity due to carboxylic acid and sulfonyl groups; potential for hydrogen bonding
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid 1,4-Benzodioxine Sulfonyl-pyrrolidine-2-COOH C₁₃H₁₅NO₆S Sulfonylation of benzodioxine precursor CAS 1008191-83-0; similar solubility profile but lacks benzodiazepine's nitrogen-rich core
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a,b) Thiazolo[3,2-a]pyrimidine Cyano, substituted benzylidene, dioxo C₂₀H₁₀N₄O₃S (11a) Condensation of thiouracil derivatives with aldehydes High melting points (~200–246°C); cyano group enhances stability
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, ester groups C₂₈H₂₅N₅O₇ One-pot two-step reaction with aldehydes and amines Yellow solid; ester groups may reduce solubility

Key Findings and Analysis

Core Structural Influence: The 1,5-benzodiazepine core in the target compound provides a rigid, nitrogen-rich scaffold, contrasting with the 1,4-benzodioxine in (oxygen-based) and the thiazolo-pyrimidine in (sulfur-containing). The tetrahydroimidazo-pyridine derivatives in incorporate fused bicyclic systems, offering greater conformational flexibility compared to the target compound.

The 2,4-dioxo groups in the target compound may facilitate hydrogen bonding or metal coordination, a feature absent in and .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels sulfonylation methods used for , though starting from a benzodiazepine precursor. In contrast, employs condensation with aldehydes, and uses multicomponent reactions, highlighting diverse synthetic strategies for heterocyclic systems.

Thermal Stability: Compounds with cyano groups (e.g., ) exhibit higher melting points (~200–246°C), suggesting greater crystalline stability compared to the target compound, whose melting point is unspecified but expected to be lower due to hydrophilic groups.

Biological Activity

1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a novel compound within the benzodiazepine class known for its potential therapeutic applications. This article presents a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H17N3O6S
  • Molecular Weight : 367.38 g/mol
  • CAS Number : 923751-24-0

The biological activity of this compound is largely attributed to its interaction with various biological targets. Benzodiazepines typically exert their effects through modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS). This specific compound may also exhibit unique properties due to its sulfonyl group and pyrrolidine structure, potentially influencing its pharmacodynamics and pharmacokinetics.

Anticancer Activity

Research has indicated that derivatives of benzodiazepines possess significant anticancer properties. For instance, compounds similar to 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid have been evaluated for their cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (µM) Reference
HCT116 (Colon cancer)6.2
T47D (Breast cancer)27.3

Neuroprotective Effects

Benzodiazepines are well-known for their neuroprotective properties. Preliminary studies suggest that this compound may also exhibit such effects by modulating GABAergic transmission and reducing excitotoxicity in neuronal cells.

Antimicrobial Activity

Some studies have explored the antimicrobial potential of benzodiazepine derivatives. The sulfonamide moiety may enhance the compound's ability to inhibit bacterial growth. For example:

  • In vitro tests indicated that certain benzodiazepine derivatives showed promising antibacterial activity against pathogenic strains.

Case Studies and Experimental Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Study on Cytotoxicity : A series of benzodiazepine derivatives were synthesized and screened for cytotoxicity against human cancer cell lines. The results demonstrated varying degrees of potency, with some derivatives exhibiting IC50 values in the low micromolar range .
  • Neuropharmacological Assessment : Animal models were used to assess the neuropharmacological effects of related compounds. Behavioral assays indicated potential anxiolytic and sedative effects consistent with benzodiazepine activity .
  • Antimicrobial Screening : Derivatives were tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid, and how do reaction conditions affect yield?

  • Methodological Answer : The compound’s synthesis likely involves sulfonylation of the benzodiazepine core followed by coupling with pyrrolidine-2-carboxylic acid. Evidence from analogous heterocyclic syntheses (e.g., thiazolo-pyrimidines) suggests refluxing in mixed solvents (e.g., acetic anhydride/acetic acid) with catalysts like sodium acetate, achieving yields of ~68% . Optimization requires monitoring reaction time (2–12 hours), solvent ratios, and stoichiometric control of intermediates to minimize side products. IR and NMR should confirm intermediate formation (e.g., sulfonamide bonds at ~1,650 cm⁻¹ in IR, δ 7.94 ppm for =CH in ¹H NMR) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) from the benzodiazepine core and pyrrolidine protons (δ 2.2–3.5 ppm). For example, in structurally similar compounds, methyl groups in pyrrolidine appear at δ 2.24 ppm .
  • IR : Confirm sulfonyl (S=O) stretches at ~1,350–1,150 cm⁻¹ and carbonyl (C=O) peaks at ~1,650–1,750 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., m/z 386–403 in analogous compounds) validate the molecular formula .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. For polar intermediates, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases may improve resolution. Evidence from membrane separation technologies (e.g., RDF2050104) suggests nanofiltration for large-scale purification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or receptor-binding properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sulfonamide bond stability. Molecular docking against GABAₐ receptors (common benzodiazepine targets) requires homology modeling of the receptor and scoring binding affinities using software like AutoDock Vina. Evidence from PubChem (e.g., InChIKey QSWPLXYGSSHRGL) provides structural data for input files .

Q. What experimental approaches resolve contradictions in spectral data or crystallographic results?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) may arise from tautomerism or solvent effects. Variable-temperature NMR or X-ray crystallography (if crystals are obtainable) can clarify structural ambiguities. For example, in compound 4i (), tautomeric forms of coumarin-pyrimidine hybrids required multi-spectral validation .

Q. How can kinetic studies elucidate the mechanism of sulfonylation in the benzodiazepine core?

  • Methodological Answer : Quench-flow experiments with time-resolved LC-MS monitoring can track intermediate formation. Rate constants for sulfonamide bond formation (e.g., using Eyring plots) should account for steric hindrance from the pyrrolidine substituent. Evidence from process control in chemical engineering (RDF2050108) supports dynamic reaction modeling .

Q. What strategies mitigate decomposition or instability during long-term storage?

  • Methodological Answer : Stability studies under varied conditions (pH, temperature, light) with HPLC-UV monitoring identify degradation pathways. Lyophilization or storage in amber vials under argon may prevent hydrolysis of the sulfonamide group. Analogous benzodiazepine derivatives () show sensitivity to moisture, requiring desiccants .

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